8-(Acetyloxy)quinoline-2-carboxylic acid
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Overview
Description
8-(Acetyloxy)quinoline-2-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Acetyloxy)quinoline-2-carboxylic acid typically involves the acylation of 8-hydroxyquinoline-2-carboxylic acid. One common method is the reaction of 8-hydroxyquinoline-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
8-(Acetyloxy)quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,8-dicarboxylic acid.
Reduction: Reduction reactions can convert the compound into 8-hydroxyquinoline-2-carboxylic acid.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline-2,8-dicarboxylic acid.
Reduction: 8-Hydroxyquinoline-2-carboxylic acid.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-(Acetyloxy)quinoline-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as an iron chelator and its potential to modulate biological pathways.
Medicine: Explored for its antimicrobial, anticancer, and antifungal properties. It has shown promise in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-(Acetyloxy)quinoline-2-carboxylic acid involves its ability to chelate metal ions, particularly iron. This chelation disrupts metal-dependent biological processes, leading to various biological effects. The compound can also interact with cellular targets, such as enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline-2-carboxylic acid: A precursor to 8-(Acetyloxy)quinoline-2-carboxylic acid with similar chelating properties.
Quinoline-2-carboxylic acid: Lacks the acetoxy group but shares the quinoline core structure.
8-Hydroxyquinoline: Known for its antimicrobial properties and used in various applications.
Uniqueness
This compound is unique due to its acetoxy group, which enhances its lipophilicity and potentially its biological activity. This modification can improve the compound’s ability to penetrate cell membranes and interact with intracellular targets, making it a valuable compound for further research and development .
Properties
CAS No. |
66052-84-4 |
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Molecular Formula |
C12H9NO4 |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
8-acetyloxyquinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H9NO4/c1-7(14)17-10-4-2-3-8-5-6-9(12(15)16)13-11(8)10/h2-6H,1H3,(H,15,16) |
InChI Key |
DYFOIQSNLQEERF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)C(=O)O |
Origin of Product |
United States |
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